Absence of Comparator-Based Quantitative Bioactivity Data in Public Domain Sources
A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) as of April 2026 yields no quantitative head-to-head comparison data (IC50, Ki, Kd, EC50, or selectivity ratios) for CAS 690643-55-1 against any named structural analog or in-class comparator in a defined assay system. The compound appears in the pyridylmethyl-sulfonamide patent class (US Class 514/252.03) and is listed in basic chemical inventories [1], but without disclosed bioactivity endpoints. Claims of activity against c-Src kinase (IC50 ~2.1 µM) or carbonic anhydrase IX (Ki ~380 nM) found on certain vendor websites could not be verified against primary sources and are therefore inadmissible as procurement-grade evidence under the rules of this guide .
| Evidence Dimension | Availability of validated, comparator-based quantitative bioactivity data |
|---|---|
| Target Compound Data | None found in primary or authoritative secondary sources |
| Comparator Or Baseline | N/A — no comparator data retrievable |
| Quantified Difference | Not calculable |
| Conditions | Literature and database search conducted on 2026-04-29 across PubMed, PubChem, ChEMBL, BindingDB, and Google Patents |
Why This Matters
Procurement decisions relying on unverified vendor claims risk selecting a compound whose actual potency, selectivity, and target engagement profile remain unknown, which can compromise assay reproducibility and lead to wasted resources.
- [1] Justia Patents. Pyridylmethyl-sulfonamide compounds (Class 514/252.03). Patent publication number 20100249077. Accessed 2026-04-29. View Source
